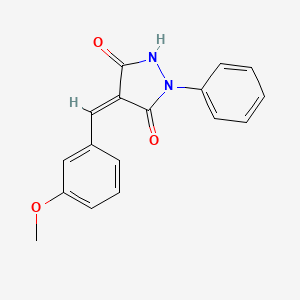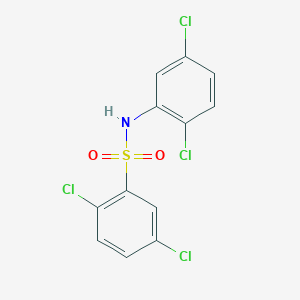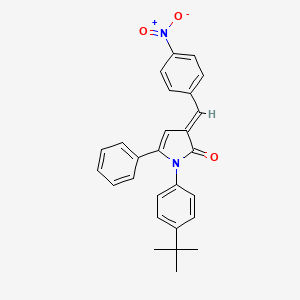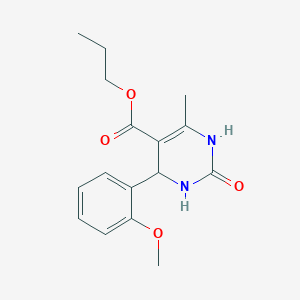![molecular formula C17H17Cl2NO2 B11693167 N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693167.png)
N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various scientific and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 3,4-dichloroaniline with 4-isopropylphenol in the presence of a suitable acylating agent. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-dichlorophenyl)-2-[4-(methyl)phenoxy]acetamide
- N-(3,4-dichlorophenyl)-2-[4-(ethyl)phenoxy]acetamide
Uniqueness
N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific structural features, such as the presence of the isopropyl group
Eigenschaften
Molekularformel |
C17H17Cl2NO2 |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)20-13-5-8-15(18)16(19)9-13/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
NJCVQJKPRDNTHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693085.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693090.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11693098.png)
methylene]-4-methylbenzenesulfonamide](/img/structure/B11693100.png)
![2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11693110.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693114.png)
![N'-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693121.png)

![Ethyl 4-phenyl-2-[(2,2,2-trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B11693125.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693133.png)


![3-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11693155.png)

